molecular formula C26H26F3N5O2 B610007 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Cat. No.: B610007
M. Wt: 497.5 g/mol
InChI Key: BIHPJIJLDNUDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PF-06747711 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

PF-06747711 undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PF-06747711 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the modulation of RORC2 and its effects on gene expression.

    Biology: Investigated for its role in regulating immune responses, particularly in the context of autoimmune diseases.

    Medicine: Explored as a potential therapeutic agent for treating psoriasis and other inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting nuclear hormone receptors

Mechanism of Action

PF-06747711 exerts its effects by targeting the retinoic acid receptor-related orphan receptor C2 (RORC2). It acts as an inverse agonist, binding to the receptor and inhibiting its activity. This modulation leads to changes in gene expression, particularly in pathways involved in inflammation and immune responses . The compound effectively reduces the production of interleukin-17 (IL-17) by human Th17 cells, which is a key cytokine in the pathogenesis of psoriasis .

Comparison with Similar Compounds

PF-06747711 is unique in its high potency and selectivity for RORC2. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N5O2/c1-15(2)25(36)34-9-7-17(8-10-34)19-14-33(3)23-21(19)22(26(27,28)29)20(13-31-23)32-24(35)18-6-4-5-16(11-18)12-30/h4-6,11,13-15,17H,7-10H2,1-3H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHPJIJLDNUDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C2=CN(C3=NC=C(C(=C23)C(F)(F)F)NC(=O)C4=CC=CC(=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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